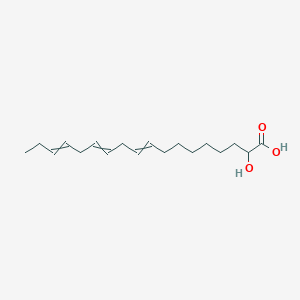![molecular formula C30H35FO2 B14274524 3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate CAS No. 138623-82-2](/img/structure/B14274524.png)
3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-propylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom, a propyl group, and an octyl group attached to the biphenyl core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Fluoro-4-propylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of Functional Groups: The fluorine atom, propyl group, and octyl group are introduced through various substitution reactions. For example, the fluorine atom can be introduced via electrophilic fluorination, while the propyl and octyl groups can be added through alkylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with an alcohol to form the ester linkage.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
3-Fluoro-4-propylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
3-Fluoro-4-propylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-propylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain proteins or enzymes, leading to altered biological activities. The propyl and octyl groups contribute to the compound’s hydrophobicity, affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar compounds to 3-Fluoro-4-propylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate include:
4’-Propyl-3-fluorobiphenyl: This compound shares the biphenyl core and fluorine atom but lacks the octyl group and ester linkage.
4-Fluorobiphenyl: This simpler compound contains only the biphenyl core and fluorine atom.
4-Octylbiphenyl: This compound has the biphenyl core and octyl group but lacks the fluorine atom and ester linkage.
The uniqueness of 3-Fluoro-4-propylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
138623-82-2 |
|---|---|
Molecular Formula |
C30H35FO2 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(3-fluoro-4-propylphenyl) 4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C30H35FO2/c1-3-5-6-7-8-9-11-23-12-14-24(15-13-23)25-16-18-27(19-17-25)30(32)33-28-21-20-26(10-4-2)29(31)22-28/h12-22H,3-11H2,1-2H3 |
InChI Key |
HZTDXGJCTGOETR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)CCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



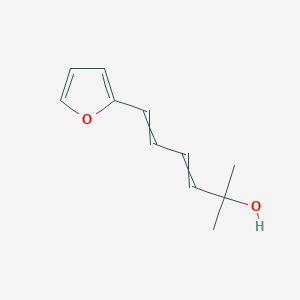


![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)
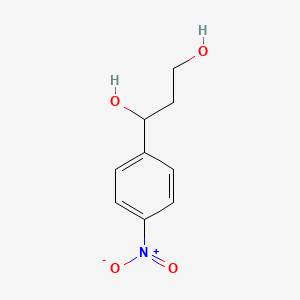
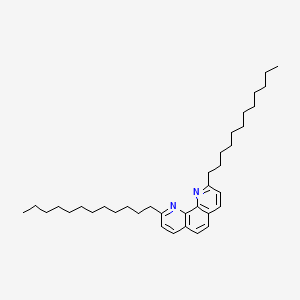
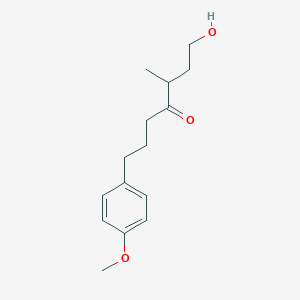
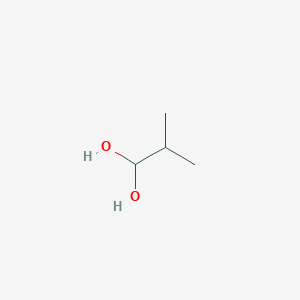
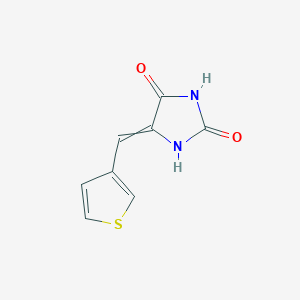

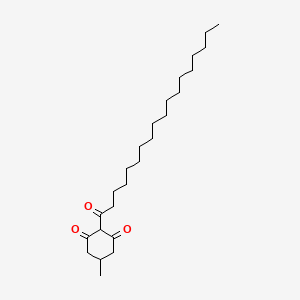
![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)
